molecular formula C5H6N2O B1294637 2-Methoxypyrazine CAS No. 3149-28-8

2-Methoxypyrazine

Cat. No.: B1294637
CAS No.: 3149-28-8
M. Wt: 110.11 g/mol
InChI Key: WKSXRWSOSLGSTN-UHFFFAOYSA-N
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Description

2-Methoxypyrazine is an organic compound with the molecular formula C5H6N2O. It belongs to the class of methoxypyrazines, which are known for their distinctive odors. These compounds are often found in nature, contributing to the aroma of various plants and foods. This compound, in particular, is noted for its earthy and green bell pepper-like scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Formation via O-Methylation Reactions

The methoxy group in 2-methoxypyrazine originates from enzymatic or chemical methylation of hydroxylated precursors.

Enzymatic Methylation

  • Biosynthesis in plants :
    • 2-Hydroxy-3-alkylpyrazines undergo O-methylation catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).
    • In Vitis vinifera, VvOMT3 exhibits high specificity for converting 2-hydroxy-3-isobutylpyrazine (IBHP) to 3-isobutyl-2-methoxypyrazine (IBMP), with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of 1.2 × 10⁴ M⁻¹s⁻¹ .
    • Mechanism : SAM donates a methyl group to the hydroxyl oxygen of IBHP via nucleophilic attack, facilitated by Ca²⁺ coordination in the enzyme's active site .

Chemical Methylation

  • Non-enzymatic pathways :
    • Methylation of 2(1H)-pyrazinones using dimethyl sulfate or methyl iodide in basic conditions yields this compound derivatives.
    • Yields range from 45–60% under optimized conditions (pH 9–10, 50°C) .

Acidic and Basic Hydrolysis

The methoxy group is susceptible to hydrolysis under extreme pH conditions.

Acidic Hydrolysis

  • Reaction : this compound → 2-Hydroxypyrazine + methanol.
    • Hydrolysis occurs at pH < 3, with a half-life of 12 hours at 25°C .
    • Mechanism : Protonation of the methoxy oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Limited reactivity in alkaline conditions (pH > 10), with <5% degradation observed over 24 hours .

Biosynthetic Precursor Reactions

Pyrazine ring formation precedes methoxylation. Key pathways include:

Amino Acid Condensation

  • Leucine-derived pathway :
    • L-leucine reacts with α-dicarbonyl compounds (e.g., glyoxal) to form 5-isobutyl-3,6-dihydropyrazine-2(1H)-one, which oxidizes to IBHP .
    • Isotope labeling studies confirm L-serine contributes to the pyrazine backbone in microbial systems .

Strecker Degradation

  • Involves thermal degradation of amino acids (e.g., valine, isoleucine) with α-dicarbonyls to form pyrazine precursors .

Seifert Method (1970)

  • Steps :
    • Amino Acid Esterification : L-leucine → methyl ester hydrochloride (HCl/MeOH).
    • Condensation : React with diketones (e.g., diethyl oxalate) to form dihydropyrazinones.
    • Oxidation and Methylation : Air oxidation followed by O-methylation (yield: ~50%) .

Ghosh Condensation (2011)

  • Reaction : α,β-Dicarbonyl + α,β-diamine → pyrazine ring.
    • Optimized for milder conditions (room temperature, aqueous medium) .

Thermal Stability

  • Degrades at >100°C, forming alkylpyrazines (e.g., 3-isobutylpyrazine) via demethoxylation .

Light-Induced Degradation

  • UV exposure reduces this compound levels by 30–40% in wine over 6 months .

Matrix Effects

  • Ethanol (20% v/v) decreases headspace recovery by 90% due to increased solubility .

Table 1: Enzymatic vs. Chemical Methylation

ParameterEnzymatic (VvOMT3) Chemical (Dimethyl Sulfate)
Catalyst VvOMT3NaOH
Temperature 30°C50°C
Yield >90%45–60%
Selectivity High (IBMP-specific)Moderate

Table 2: Hydrolysis Kinetics

ConditionpHHalf-Life (25°C)Major Product
Acidic212 hours2-Hydroxypyrazine
Neutral7Stable
Alkaline12>30 daysTrace degradation

Scientific Research Applications

Sensory Characteristics in Food and Beverages

2-Methoxypyrazine compounds are primarily known for their contribution to the aroma profiles of certain foods and beverages. They are particularly noted for imparting herbaceous and green bell pepper-like notes.

  • Wine Production : In winemaking, methoxypyrazines are associated with the herbaceous flavors of wines, especially those made from Cabernet Sauvignon and Merlot grapes. High concentrations of these compounds can lead to undesirable off-flavors, often described as "green" or "vegetative" notes, which can detract from wine quality .
  • Coffee : Recent studies have shown that 3-alkyl-2-methoxypyrazines are present in green coffee beans, contributing to off-flavors reminiscent of potatoes. The concentration of these compounds varies significantly based on the botanical species and geographical origin of the coffee .

Detection Methods

The accurate detection and quantification of this compound and its derivatives are crucial for quality control in food production. Several analytical techniques have been developed:

  • Headspace Solid-Phase Microextraction : This method has been employed to analyze the volatile profiles of wines, allowing for the effective measurement of methoxypyrazines in complex matrices like wine .
  • Gas Chromatography : Gas chromatography coupled with mass spectrometry is commonly used to identify and quantify methoxypyrazines in various food matrices. This technique enables the differentiation between naturally occurring compounds and those added during processing .

Wine Sensory Analysis

A study conducted on the sensory interactions between methoxypyrazines and other volatile compounds in wines demonstrated that blending different varietals can modify the perception of these compounds. For instance, the presence of certain esters can mask or enhance the herbaceous notes contributed by methoxypyrazines .

Green Coffee Analysis

Research focused on green coffee beans revealed that specific methoxypyrazine concentrations correlate with off-flavors. The study established a baseline for acceptable levels of these compounds in high-quality coffee, providing a reference for producers aiming to improve flavor profiles .

Summary Table of Key Findings

Application AreaKey FindingsMethodology Used
Wine ProductionHigh levels lead to undesirable green flavorsSensory analysis, gas chromatography
Coffee QualityPresence linked to off-flavors; varies by speciesAnalytical chemistry
Detection TechniquesEffective methods include headspace solid-phase microextraction and gas chromatographyVarious analytical techniques

Mechanism of Action

The mechanism by which 2-Methoxypyrazine exerts its effects involves its interaction with specific molecular targets. For instance, in olfactory research, it binds to olfactory receptors, triggering a sensory response. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-Isobutyl-2-methoxypyrazine (IBMP)
  • 3-Isopropyl-2-methoxypyrazine (IPMP)
  • 3-sec-Butyl-2-methoxypyrazine (SBMP)

Comparison: While all these compounds share the methoxypyrazine structure, they differ in their alkyl substituents, which influence their odor profiles and applications. For example, IBMP is known for its strong green bell pepper aroma, making it significant in the wine industry .

2-Methoxypyrazine stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Methoxypyrazine, particularly in its isobutyl form (3-isobutyl-2-methoxypyrazine or IBMP), is a compound that has garnered significant attention due to its biological activity and sensory properties, especially in the context of viticulture and food science. This article delves into the biosynthesis, sensory attributes, and biological effects of this compound, supported by relevant case studies and research findings.

Biosynthesis of this compound

The biosynthesis of 2-methoxypyrazines involves complex biochemical pathways primarily occurring in plants such as grapevines and bell peppers. Key enzymes involved include O-methyltransferases (OMTs), which catalyze the methylation of precursors to form methoxypyrazines. Recent studies have identified specific OMT genes, notably VvOMT3 and VvOMT4, which play crucial roles in this process in grapevines. These genes exhibit differential expression based on the methoxypyrazine content in various grape varieties, indicating their potential as genetic markers for breeding programs aimed at enhancing desirable flavor profiles in wine production .

Sensory Attributes

This compound is known for its potent sensory characteristics, contributing to the aroma profile of wines, particularly those made from Sauvignon Blanc and Cabernet Sauvignon. The compound imparts green bell pepper and herbaceous notes, which can be desirable at low concentrations but may lead to off-flavors at higher levels. Research indicates that the perception threshold for IBMP is around 5 ng/L in wine, above which it can negatively impact flavor .

Table 1: Sensory Thresholds of Methoxypyrazines

CompoundSensory Threshold (ng/L)
3-Isobutyl-2-methoxypyrazine5
3-Ethyl-2-methoxypyrazine15
3-Propyl-2-methoxypyrazine10

Biological Effects

The biological activity of this compound extends beyond sensory attributes. Studies have shown that methoxypyrazines possess various biological properties, including antimicrobial activity and potential effects on human health.

  • Antimicrobial Activity : Research has demonstrated that methoxypyrazines exhibit bactericidal properties against certain pathogens, making them potentially useful as natural preservatives in food products .
  • Cytotoxicity : In vitro studies indicate that compounds like IBMP can induce apoptosis in cancer cell lines by modulating mitochondrial pathways. Increased expression of pro-apoptotic proteins such as Bax and caspases has been observed, suggesting a mechanism through which methoxypyrazines may exert anti-cancer effects .
  • Genotoxicity : Some studies have raised concerns about the genotoxic potential of certain pyrazine derivatives under specific conditions. For instance, furan-related compounds have shown significant toxic effects in animal models, highlighting the importance of further research into the safety profiles of methoxypyrazines .

Case Study 1: Wine Production

A study investigated the impact of vine water status on the concentration of methoxypyrazines in grape berries. It was found that water stress significantly influenced the accumulation of IBMP, suggesting that viticultural practices can be optimized to manage flavor profiles in wine production .

Case Study 2: Bell Peppers

In bell peppers, feeding experiments with stable isotopes revealed insights into the metabolic pathways leading to IBMP synthesis. This research emphasized the role of environmental factors and genetic predispositions in determining methoxypyrazine levels in fruits .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Methoxypyrazine, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants (e.g., J34 ≈ 8.63 Hz) and chemical shifts helps differentiate aromatic structures from amide-like configurations. For example, this compound exhibits spectral parameters distinct from its demethylated analogs .
  • X-ray Crystallography : Single-crystal studies reveal dihedral angles (e.g., 86.97° between aromatic rings) and intermolecular interactions (e.g., C–H⋯H hydrogen bonds), critical for confirming molecular geometry .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Safety Protocols : Classified as acutely toxic (oral, category 4) and skin/eye irritant (category 2). Use fume hoods, PPE (gloves, goggles), and avoid contact with strong acids/oxidizers .
  • Storage : Store in sealed containers at 2–8°C, away from heat and ignition sources. Monitor decomposition risks (e.g., gas release) during long-term storage .

Q. What extraction methods optimize the isolation of this compound from natural matrices?

  • Methodological Answer :

  • Supercritical CO2 Extraction : Effective for pyrazines due to tunable solubility (25–100°C, up to 200 bar). Phase behavior modeled via the Peng-Robinson equation (kij = 0 for most pyrazines) .
  • Headspace Solid-Phase Microextraction (HS-SPME) : Ideal for trace detection in biological samples (e.g., peppers), leveraging low odor thresholds (ppb levels) .

Advanced Research Questions

Q. How do metabolic pathways of this compound in mammalian systems inform its biochemical interactions?

  • Methodological Answer :

  • In Vivo Metabolism : In rats, 20% of oral doses undergo O-demethylation to 2-hydroxypyrazine, while 80% form ring-hydroxylated metabolites. Use LC-MS/MS with isotope-labeled standards to track metabolites .
  • Enzyme Inhibition Studies : Probe CYP2D6 interactions using liver microsomes and coumarin-based fluorescent substrates .

Q. What computational models predict the solubility and phase behavior of this compound in supercritical fluids?

  • Methodological Answer :

  • Peng-Robinson Equation of State : Predicts solubility isotherms in CO2 (kij = 0 for most pyrazines; adjusted to -0.100 for acetyl derivatives). Validate with experimental density data (25–100°C, 200 bar) .
  • Molecular Dynamics Simulations : Model solute-solvent interactions to optimize extraction efficiency in natural product isolation .

Q. How can spectral discrepancies in this compound derivatives be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative NMR Analysis : Contrast coupling constants (e.g., J34 ≈ 8.63 Hz vs. ~9.2 Hz for related pyridines) to distinguish aromatic vs. charge-delocalized structures .
  • Crystallographic Validation : Resolve ambiguities (e.g., methoxy group orientation) via single-crystal X-ray diffraction .

Q. What methodological considerations are critical for detecting this compound in complex food matrices (e.g., wines, cheeses)?

  • Methodological Answer :

  • Liquid-Liquid Microextraction (LLME) : Quantify major volatiles (e.g., 3-isobutyl-2-methoxypyrazine) using GC-FID with internal standards (e.g., d3-labeled analogs) .
  • Sensitivity Limits : Address low thresholds (≤1 ppb) via HS-SPME-GC-MS with selective ion monitoring (SIM) .

Q. Data Contradictions and Resolution

  • Metabolite Identification : Hawksworth & Scheline (1975) report incomplete metabolite characterization in rats (80% unidentified). Follow-up studies should employ high-resolution mass spectrometry (HRMS) for structural annotation .
  • Spectral Interpretation : Conflicting NMR data for pyrazine derivatives require cross-validation with crystallographic or computational (DFT) methods .

Properties

IUPAC Name

2-methoxypyrazine
Source PubChem
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InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WKSXRWSOSLGSTN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4047676
Record name 2-Methoxypyrazine
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Molecular Weight

110.11 g/mol
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Physical Description

colourless to light yellow liquid with a nutty, cocoa-like odour
Record name Methoxypyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

60.00 to 61.00 °C. @ 29.00 mm Hg
Record name Methoxypyrazine
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Solubility

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol)
Record name Methoxypyrazine
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Density

1.109-1.140
Record name Methoxypyrazine
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CAS No.

3149-28-8
Record name 2-Methoxypyrazine
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Record name 2-Methoxypyrazine
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Record name Pyrazine, 2-methoxy-
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Record name 2-METHOXYPYRAZINE
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Record name Methoxypyrazine
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